

A Comparative Guide to the Anti-Proliferative Effects of YM511

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of **YM511**, a non-steroidal aromatase inhibitor, against other alternative compounds. It includes a summary of supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to YM511

YM511 is a potent and selective non-steroidal aromatase inhibitor.[1][2] Its primary mechanism of action involves blocking the aromatase enzyme, which is responsible for the final step in estrogen synthesis—the conversion of androgens (like testosterone) to estrogens (like estradiol).[1] By inhibiting this process, YM511 effectively reduces the levels of circulating estrogens. This makes it a valuable agent for studying and treating estrogen-dependent cancers, such as certain types of breast cancer, where estrogen acts as a key driver of tumor cell proliferation.[1]

Comparative Analysis of Anti-Proliferative Potency

The efficacy of **YM511** has been evaluated against other aromatase inhibitors and hormonal therapies. The data below summarizes its performance in various preclinical and clinical settings.

Data Presentation

Table 1: In Vitro Potency of YM511 vs. Alternative Aromatase Inhibitors

Compound	Target	Cell Line/Syste m	IC50 Value (nM)	Relative Potency	Reference
YM511	Aromatase Activity	MCF-7 Cells	0.2	5.5x > CGS 16949A	[1]
CGS 16949A	Aromatase Activity	MCF-7 Cells	~1.1	-	[1]
YM511	Cell Growth	MCF-7 Cells	0.13	3-5x > CGS 16949A	[1]
CGS 16949A	Cell Growth	MCF-7 Cells	~0.39 - 0.65	-	[1]
YM511	DNA Synthesis	MCF-7 Cells	0.18	3-5x > CGS 16949A	[1]
CGS 16949A	DNA Synthesis	MCF-7 Cells	~0.54 - 0.90	-	[1]
YM511	Aromatase Activity	Human Placental Microsomes	0.12	~3x > Alternatives	[2]
CGS 16949A	Aromatase Activity	Human Placental Microsomes	~0.36	-	[2]
CGS 20267	Aromatase Activity	Human Placental Microsomes	~0.36	-	[2]
R 76713	Aromatase Activity	Human Placental Microsomes	~0.36	-	[2]

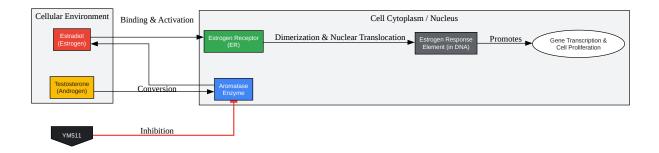
Table 2: In Vivo Efficacy of YM511 in Rats

Compound	Endpoint	Effective Dose	Potency Comparison	Reference
YM511	Estradiol Reduction	ED50: 0.002 mg/kg	Equipotent to CGS 20267, 3x > others	[2]
YM511	Uterine Weight Reduction	1 mg/kg (for 2 weeks)	10x > other inhibitors	[2]
Tamoxifen	Uterine Weight Reduction	-	Maximal effect failed to reach ovariectomized level	[2]
YM511	Endometrial Explant Growth	Minimum Effective Dose: 0.04 mg/kg	-	[3]

Table 3: Selectivity Profile of YM511

Parameter	IC50 Ratio (vs. Rat Ovarian Aromatase)	Implication	Reference
Aldosterone Production	5,500 - 9,800x higher	Highly specific for aromatase	[2]
Cortisol Production	5,500 - 9,800x higher	Highly specific for aromatase	[2]
Testosterone Production	130,000x higher	Minimal impact on other steroid hormones	[2]

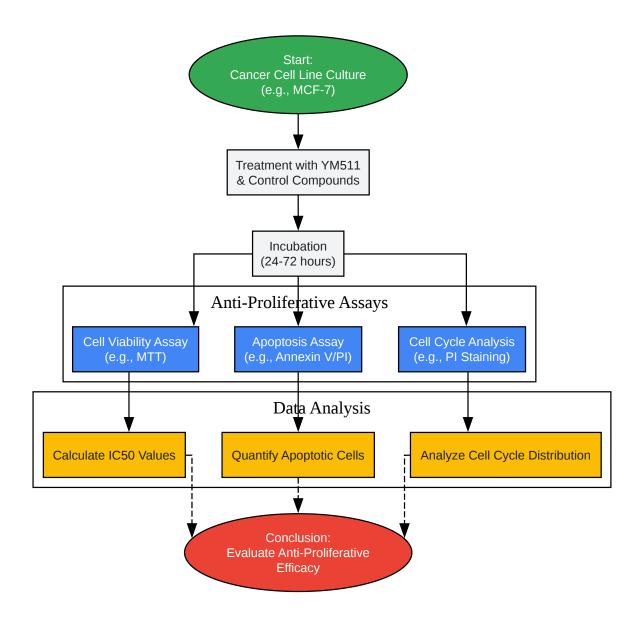
Table 4: Phase II Clinical Trial Results in Postmenopausal Breast Cancer Patients


Parameter	Result	Reference
Objective Response Rate	20.4% (6 CR, 14 PR)	[4]
Overall Success Rate	33.7% (including stable disease >24 weeks)	[4]
Common Adverse Events	Gastrointestinal disorders (nausea, vomiting), constitutional symptoms (asthenia, hot flushes)	[4]
Dose-Response	No clear dose-dependence of response rate observed from 0.3 mg/day to 30 mg/day	[4]
CR: Complete Response; PR: Partial Response		

Signaling Pathway and Experimental Workflow

YM511 Mechanism of Action

The diagram below illustrates the signaling pathway through which **YM511** exerts its antiproliferative effects in estrogen-receptor-positive cells.


Click to download full resolution via product page

Mechanism of YM511's anti-proliferative effect.

General Experimental Workflow

This workflow outlines the typical process for evaluating the anti-proliferative effects of a compound like **YM511**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Inhibitory effect of a novel non-steroidal aromatase inhibitor, YM511 on the proliferation of MCF-7 human breast cancer cell PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potent and selective inhibition of estrogen production by non-steroidal aromatase inhibitor, YM511 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of a novel aromatase inhibitor, YM511, on growth of endometrial explants and insulin-like growth factor-I gene expression in rats with experimental endometriosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early phase II study of the new aromatase inhibitor YM511 in postmenopausal patients with breast cancer. Difficulty in clinical dose recommendation based on preclinical and phase I findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Anti-Proliferative Effects of YM511]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684272#validation-of-ym511-s-anti-proliferative-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com